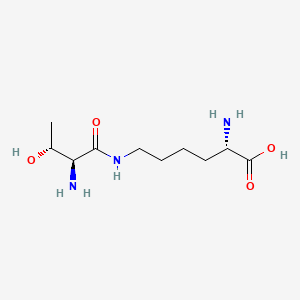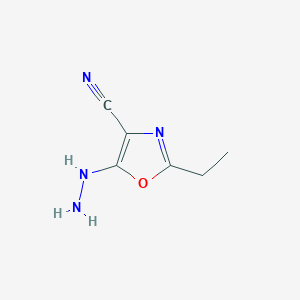
2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring substituted with an ethyl group, a hydrazinyl group, and a carbonitrile group. The molecular formula of this compound is C6H8N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile typically involves the reaction of 2-ethyl-1,3-oxazole-4-carbonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the synthesis process. Additionally, advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be used to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form substituted hydrazones or hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various electrophiles such as aldehydes or ketones can be used in the presence of a suitable catalyst or under acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Substituted hydrazones or hydrazides.
Scientific Research Applications
2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in the modulation of various biological processes.
Comparison with Similar Compounds
2-Ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:
5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
5-Hydrazinyl-2-isobutyl-1,3-oxazole-4-carbonitrile: Contains an isobutyl group instead of an ethyl group.
5-Hydrazinyl-2-isopropyl-1,3-oxazole-4-carbonitrile: Features an isopropyl group in place of the ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-ethyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C6H8N4O/c1-2-5-9-4(3-7)6(10-8)11-5/h10H,2,8H2,1H3 |
InChI Key |
DRRBEQIKBWNDID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)NN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



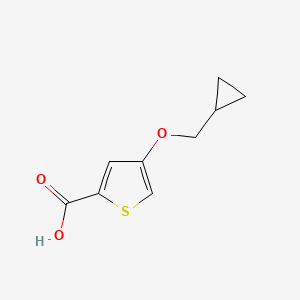
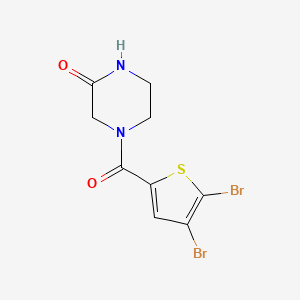

![N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14917730.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14917731.png)
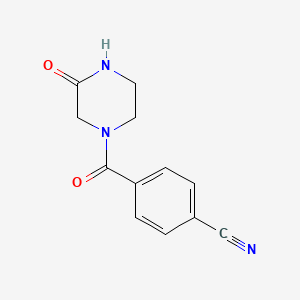
![Methyl 3-(2'-(dicyclohexylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14917744.png)
![(3AR,7aR)-1,3-bis(4-methoxybenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14917745.png)
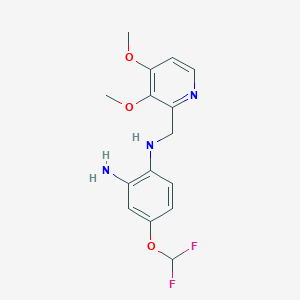
![6-(1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizin-3-yl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14917751.png)
